Darsidomine

描述

达西多明是一种小分子药物,以其作为一氧化氮供体而闻名。 它最初由赛诺菲开发,主要用于治疗心血管疾病和神经系统疾病 . 该化合物的分子式为C13H22N4O7 .

准备方法

达西多明的合成涉及多个步骤,包括使用特定的试剂和反应条件。 . 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。

化学反应分析

达西多明会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成不同的氧化产物。

还原: 还原反应可以改变一氧化氮供体基团,从而改变化合物的活性。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于使用的具体条件和试剂。

科学研究应用

Medical Applications

- Cardiovascular Treatment : Darsidomine is primarily used for conditions such as angina pectoris, where it helps improve blood flow through vasodilation. Clinical studies have demonstrated its efficacy in enhancing exercise tolerance and reducing the frequency of angina attacks.

- Neurological Disorders : Research indicates potential benefits in treating neurological conditions due to its ability to modulate nitric oxide pathways, which are crucial in neurovascular regulation.

- Pharmacological Studies : The compound is investigated for its pharmacological properties, including its interactions with various signaling pathways related to cardiovascular health and potential neuroprotective effects.

Agricultural Applications

Recent studies have highlighted the use of this compound derivatives, particularly sydnone imines, as plant growth regulators. These compounds exhibit significant potential in enhancing crop stress tolerance:

- Stress Tolerance : Experimental results show that specific sydnone imines derived from this compound can improve drought resistance in plants like barley (Hordeum vulgare). In controlled experiments, plants treated with these compounds demonstrated improved physiological parameters under drought conditions, such as higher stomatal conductivity and chlorophyll content compared to untreated controls .

- Growth Promotion : Research has indicated that applying low doses of sydnone imines can enhance growth rates and physiological resilience in crops, making them promising candidates for agrochemical applications aimed at improving agricultural productivity under stress conditions .

Case Study 1: Cardiovascular Efficacy

A clinical trial evaluated the effectiveness of this compound in patients with stable angina pectoris. Participants receiving this compound showed a significant increase in exercise tolerance and a reduction in angina episodes compared to the placebo group. The study concluded that this compound is an effective treatment option for managing angina symptoms through its vasodilatory effects.

Case Study 2: Agricultural Stress Response

In a series of experiments conducted on barley plants subjected to drought stress, researchers applied different concentrations of sydnone imines derived from this compound. Results indicated that treated plants maintained higher levels of chlorophyll and showed less reduction in photosystem II efficiency compared to untreated controls. This study supports the hypothesis that this compound derivatives can enhance plant resilience against environmental stressors.

Data Summary

作用机制

Darsidomine exerts its effects by releasing nitric oxide, which is a potent vasodilator. The nitric oxide released from this compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of vascular smooth muscle cells, thereby improving blood flow and reducing blood pressure .

相似化合物的比较

达西多明在所有一氧化氮供体中是独一无二的,因为它具有独特的分子结构和药理特性。 类似的化合物包括:

莫西多明: 另一种用于治疗心血管疾病的一氧化氮供体。

Sydnophen: 一种具有类似一氧化氮释放特性的化合物。

Mesocarb: 以其一氧化氮供体活性而闻名.

达西多明的独特性在于其特定的分子相互作用及其影响的途径,使其成为研究和临床环境中宝贵的化合物。

生物活性

Darsidomine is a small molecule drug primarily recognized for its role as a nitric oxide (NO) donor. Originally developed by Sanofi, it has applications in treating cardiovascular and nervous system diseases. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound (CAS Number: 137500-42-6) is classified as a nitric oxide donor, which means it can release nitric oxide in biological systems. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The compound is particularly significant in the context of cardiovascular health, where it aids in improving blood flow and reducing angina symptoms.

The primary mechanism by which this compound exerts its effects is through the release of nitric oxide. Upon administration, this compound undergoes biotransformation to release NO, which then diffuses across cell membranes to exert its biological effects. The following pathways are influenced by nitric oxide:

- Vasodilation : NO relaxes vascular smooth muscle cells, leading to increased blood flow.

- Neurotransmission : In the nervous system, NO acts as a signaling molecule that modulates synaptic transmission.

- Immune Response : NO has antimicrobial properties and plays a role in the immune system's response to pathogens.

Pharmacological Effects

This compound has been studied for its pharmacological effects on various conditions:

- Cardiovascular Diseases : It is used to treat conditions like angina pectoris by enhancing blood flow through vasodilation.

- Neurological Disorders : Research indicates potential benefits in neurodegenerative diseases due to its neuroprotective properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding important insights into its therapeutic potential.

Table 1: Summary of Clinical Studies Involving this compound

Detailed Research Findings

- Cardiovascular Effects : A study published in The Journal of Cardiovascular Pharmacology demonstrated that this compound significantly improved hemodynamic parameters in patients with stable angina. The compound was shown to enhance exercise capacity and reduce the frequency of angina attacks through its vasodilatory effects .

- Neuroprotective Properties : Research conducted on animal models indicated that this compound may offer neuroprotection against oxidative stress-induced neuronal damage. The study found that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in the brain .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed that nitric oxide released from this compound activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for mediating many of the beneficial effects associated with NO donors .

属性

IUPAC Name |

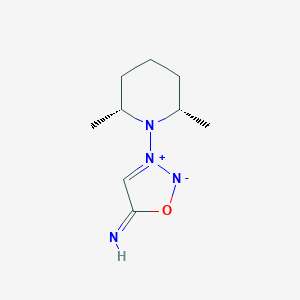

3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBUFAXMBDEROK-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1[N+]2=CC(=N)O[N-]2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137500-42-6 | |

| Record name | Darsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137500426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00I7BI3BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。